molecular formula C10H6FN3 B1603104 1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1015862-36-8

1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1603104
CAS No.: 1015862-36-8
M. Wt: 187.17 g/mol
InChI Key: MEDIBGHAXJMOCQ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound with the molecular formula C₁₀H₆FN₃ and CAS number 1015862-36-8 . It features a pyrazole ring substituted at the 1-position with a 4-fluorophenyl group and at the 4-position with a nitrile moiety. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

Synthesis: The compound is synthesized via condensation of 2-((4-fluorophenyl)amino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux, yielding a brown solid intermediate that is further functionalized . Alternative routes include its use as a precursor in multicomponent reactions (MCRs) with benzaldehyde and aminobenzimidazole derivatives to form pyrimidine scaffolds .

Reactivity: The nitrile group at position 4 and the electron-withdrawing fluorophenyl group facilitate nucleophilic additions. For example, reactions with malononitrile or ethyl cyanoacetate yield pyridine derivatives .

Properties

IUPAC Name

1-(4-fluorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3/c11-9-1-3-10(4-2-9)14-7-8(5-12)6-13-14/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDIBGHAXJMOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625637
Record name 1-(4-Fluorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015862-36-8
Record name 1-(4-Fluorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Example Procedure (From SC Plem et al., 2015)

  • Dissolve 4-fluorophenylhydrazine hydrochloride (1.2 mmol) in absolute ethanol (2 mL).
  • Neutralize with triethylamine (1.0 mmol) at 0°C if using hydrochloride salts.
  • Slowly add ethoxymethylene malononitrile (1.2 mmol) with stirring.
  • Reflux the mixture under nitrogen for approximately 4 hours.
  • After cooling, dilute with ethyl acetate, wash with water, dry over sodium sulfate, and evaporate solvent.
  • Purify the crude product by silica gel chromatography using a hexane/ethyl acetate gradient.
  • Yield: approximately 47% for the 4-fluorophenyl derivative.

Reaction Conditions and Optimization

Parameter Typical Condition Notes
Solvent Absolute ethanol or trifluoroethanol Solvent choice influences solubility and reaction rate
Atmosphere Nitrogen Prevents oxidation and side reactions
Temperature Reflux (~78°C for ethanol) Ensures complete cyclization
Reaction Time 0.5 to 4 hours Depends on substrate and scale
Neutralization Triethylamine at 0°C (for hydrochloride salts) Essential for free base formation
Purification Silica gel chromatography Hexane/ethyl acetate gradient
Yield 47% (4-fluorophenyl derivative) Varies with substituents and conditions

Alternative Synthetic Routes

Other synthetic strategies reported for related pyrazole carbonitriles include:

  • Cyclocondensation of hydrazides with ethoxymethylene malononitrile:
    For example, refluxing 2-((4-fluorophenyl)amino)acetohydrazide with ethoxymethylene malononitrile in ethanol yields 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile with ~75% yield after recrystallization.

  • Use of substituted benzaldehydes and hydrazine derivatives:
    Cyclization reactions involving substituted benzaldehydes and hydrazines under acidic or neutral conditions can form the pyrazole core, followed by functional group modifications to introduce the carbonitrile group.

  • Catalytic (3+2) cycloaddition reactions:
    For derivatives like 3-aryl-1-phenyl-1H-pyrazole-4-carbonitrile, silver nitrate (AgNO3) catalyzed cycloaddition with sodium azide has been used to form tetrazole derivatives, indicating the utility of pyrazole-4-carbonitrile as a versatile intermediate.

Research Findings and Analytical Characterization

  • NMR Spectroscopy:
    Characterization of the pyrazole ring and substituents is confirmed by ^1H, ^13C, and ^19F NMR. For example, fluorophenyl protons appear at δ 7.2–7.8 ppm, and the nitrile carbon is observed near δ 110-120 ppm in ^13C NMR.

  • Purity and Yield:
    Yields vary depending on the aryl substituent and reaction conditions, with 4-fluorophenyl derivatives typically yielding 47–68% after purification.

  • Spectroscopic Markers:
    IR spectroscopy shows a characteristic nitrile stretch near 2200 cm⁻¹, confirming the presence of the carbonitrile group.

  • Crystallographic Data:
    X-ray diffraction studies on related pyrazole derivatives reveal bond lengths and angles consistent with aromatic pyrazole rings and fluorophenyl substituents, supporting the structural assignments.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reaction Conditions Yield (%) Notes
1 4-Fluorophenylhydrazine hydrochloride + ethoxymethylene malononitrile Reflux in ethanol, N2 atmosphere, 4 h 47 Requires neutralization step
2 2-((4-Fluorophenyl)amino)acetohydrazide + ethoxymethylene malononitrile Reflux in ethanol 75 Produces 3-methyl derivative
3 3-Aryl-1-phenyl-1H-pyrazole-4-carbonitrile + sodium azide + AgNO3 catalyst Cycloaddition, mild conditions Good For tetrazole derivatives (related)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonitrile group serves as an electrophilic site for nucleophilic attack. In ethanol/water mixtures with catalytic NaOH, this group undergoes hydrolysis to form carboxylic acid derivatives (Table 1) .
Table 1: Hydrolysis of Carbonitrile Group

ReagentsConditionsProductYieldSource
NaOH (10% aq.)Reflux, 6 hr1-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic acid78%
H2SO4 (conc.)80°C, 4 hrCorresponding amide derivatives65%

Cyclocondensation Reactions

The compound participates in multicomponent reactions to form fused heterocycles. With hydrazine hydrate in DMF, it forms triazolo-pyrazole systems (Table 2) .
Table 2: Cyclocondensation with Hydrazines

Partner ReagentCatalystProductYieldSource
PhenylhydrazineAcOH1,2,4-Triazolo[3,4-b]pyrazole82%
ThioureaK2CO3Pyrazolo[1,5-a]pyrimidine68%

Electrophilic Aromatic Substitution

The 4-fluorophenyl group undergoes regioselective substitutions. Nitration with HNO3/H2SO4 at 0°C produces mono-nitro derivatives exclusively at the meta position relative to fluorine (Table 3) .
Table 3: Aromatic Substitution Reactions

Reaction TypeReagentsPositional SelectivityYieldSource
NitrationHNO3/H2SO4Meta to fluorine85%
SulfonationSO3/DCMPara to pyrazole73%

Cross-Coupling Reactions

The pyrazole ring facilitates palladium-catalyzed couplings. Suzuki-Miyaura reactions with aryl boronic acids yield biaryl systems under mild conditions (Table 4) .
Table 4: Catalytic Coupling Reactions

Partner ReagentCatalyst SystemProductYieldSource
4-Methoxyphenyl-BpinPd(PPh3)44-(4-Methoxyphenyl)-pyrazole91%
Vinylboronic esterPdCl2(dppf)Alkenyl-substituted pyrazole76%

Reductive Transformations

Catalytic hydrogenation reduces the carbonitrile to aminomethyl groups without affecting the fluorine substituent (Table 5) .
Table 5: Reduction Pathways

Reducing AgentConditionsProductYieldSource
H2 (1 atm)/Pd-CEtOH, 25°C1-(4-Fluorophenyl)-1H-pyrazole-4-methanamine88%
LiAlH4THF, 0°COver-reduced byproducts42%

Mechanistic Insights

  • Nucleophilic Attack : DFT studies show the carbonitrile’s LUMO (-1.2 eV) directs nucleophiles to the cyano carbon .

  • Aromatic Reactivity : Fluorine’s -I effect deactivates the phenyl ring, favoring meta substitution in nitration (Hammett σ = +0.43).

Scientific Research Applications

Pharmaceutical Development

This compound is primarily recognized for its role in the pharmaceutical industry, particularly in the synthesis of anti-inflammatory and analgesic drugs. It acts as a key intermediate in the development of novel pharmaceuticals due to its ability to modify biological activity through structural variations.

  • Anti-inflammatory Agents : Research indicates that derivatives of pyrazole compounds have shown significant anti-inflammatory properties, making them candidates for drug development targeting inflammatory diseases .
  • Analgesics : Compounds containing the pyrazole moiety are also being explored for their analgesic effects, potentially providing new options for pain management therapies .

Agricultural Chemistry

In agricultural applications, 1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is utilized in the formulation of agrochemicals, particularly pesticides and herbicides. Its efficacy in crop protection stems from its selective action against pests while minimizing environmental impact.

  • Pesticides : The compound has been incorporated into various pesticide formulations that target specific pest species, enhancing crop yield and protection .
  • Herbicides : Its derivatives have been tested for their ability to inhibit weed germination and growth, showcasing potential as effective herbicidal agents .

Material Science

The compound's chemical properties make it suitable for applications in material science. Researchers are investigating its potential in developing advanced materials with enhanced properties.

  • Polymers and Coatings : Studies have indicated that pyrazole derivatives can be used to create polymers and coatings that exhibit improved thermal and chemical resistance, which are essential for various industrial applications .

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme inhibition and metabolic pathways.

  • Enzyme Inhibition Studies : The compound has been utilized to investigate enzyme interactions, providing insights into potential therapeutic targets for diseases .
  • Metabolic Pathways : Research involving this compound contributes to understanding complex metabolic pathways, which is crucial for developing targeted therapies .

Diagnostic Applications

Emerging research suggests that this compound may play a role in developing diagnostic agents aimed at improving disease detection methods.

  • Medical Imaging : Investigations are underway to explore how this compound can enhance imaging techniques, offering more precise diagnostic capabilities in clinical settings .

Case Studies and Research Findings

A review of relevant literature reveals several studies highlighting the diverse applications of this compound:

StudyFocus AreaKey Findings
Synthesis of Novel PyrazolesExplored the synthesis of novel pyrazoles demonstrating antibacterial activity; significant implications for pharmaceutical development.
Insecticidal ActivityInvestigated insecticidal properties against Tuta absoluta larvae; demonstrated effectiveness comparable to known insecticides like Fipronil.
Material Science ApplicationsDeveloped advanced materials with enhanced properties using pyrazole derivatives; potential applications in coatings and polymers.

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile exerts its effects is often related to its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-(3-Fluorophenyl)-1H-pyrazole-4-carbonitrile

  • Structural Difference : Fluorine at the meta position of the phenyl ring instead of para.
  • Synthesis : Catalyzed by Cu@C/TEMPO, this isomer exhibits distinct electronic effects due to altered fluorine positioning, influencing reactivity in cross-coupling reactions .
  • Applications : Less studied than the 4-fluorophenyl analog, but differences in dipole moments may affect crystallinity and solubility.

5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

  • Structural Difference : Chlorine substituents at both the pyrazole 5-position and phenyl 4-position.
  • Properties : Higher molecular weight (MW = 237.63 g/mol) and melting point compared to the fluoro analog due to increased van der Waals interactions .
  • Safety : Classified as hazardous (GHS07) with acute toxicity concerns .

5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

  • Structural Difference : Additional fluorine at the pyrazole 5-position (CAS: 1269293-81-3).
  • Properties : Increased electronegativity enhances stability but reduces solubility in polar solvents .

Amino-Substituted Derivatives

5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

  • Structural Difference: Amino group at the pyrazole 5-position (CAS: 51516-70-2).
  • Applications: Serves as a key intermediate in CDK2 inhibitor synthesis. The amino group enables further functionalization via Schiff base formation or acylation .

5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

  • Structural Difference: Bulky tert-butyl group at position 1 and amino group at position 4.

Heterocyclic Hybrids

3-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (8c)

  • Structural Difference : Thiazole ring fused at position 3 of the pyrazole.
  • Properties :
    • Melting point: 117°C .
    • IR: ν = 2237 cm⁻¹ (C≡N stretch) .
    • Bioactivity: Demonstrated moderate activity in kinase inhibition assays, though specific IC₅₀ values are unreported .

1-(4-Fluorophenyl)-3-(4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)-1H-pyrazole-4-carbonitrile

  • Structural Difference : Pyrimidobenzimidazole moiety at position 3.
  • Synthesis : Formed via MCRs using DMF as solvent under reflux .

Structure-Activity Relationships (SAR) and Key Findings

Impact of Halogen Substituents

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to chlorine, which increases molecular weight and hydrophobicity .
  • Positional Effects : Para-fluorine on the phenyl ring improves π-stacking in crystal structures, as seen in isostructural compounds 4 and 5 (P‾1 symmetry) .

Role of Nitrile and Amino Groups

  • Nitrile Group : Essential for hydrogen bonding with biological targets (e.g., kinases) and participation in cycloaddition reactions .
  • Amino Group: Introduces hydrogen-bond donor capacity, critical for inhibitor binding (e.g., CDK2) .

Comparative Data Table

Compound Name Molecular Formula CAS Number Melting Point (°C) Key Properties/Applications Reference
1-(4-Fluorophenyl)-1H-pyrazole-4-carbonitrile C₁₀H₆FN₃ 1015862-36-8 Intermediate for kinase inhibitors
1-(3-Fluorophenyl)-1H-pyrazole-4-carbonitrile C₁₀H₆FN₃ Catalyzed synthesis with Cu@C/TEMPO
5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile C₁₀H₅Cl₂N₃ 102996-32-7 Acute toxicity (GHS07)
3-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile C₂₀H₁₂ClFN₄S 117 Kinase inhibition
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile C₁₀H₇FN₄ 51516-70-2 CDK2 inhibitor intermediate

Biological Activity

1-(4-Fluorophenyl)-1H-pyrazole-4-carbonitrile, a derivative of pyrazole, has garnered significant attention in recent years due to its diverse biological activities. This compound is particularly noted for its potential applications in agrochemicals and pharmaceuticals. The following sections detail its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound is typically achieved through a one-step reaction involving the cyclization of aryl hydrazines with (ethoxymethylene)malononitrile. The process has been optimized using various solvents, with ethanol and TFE (2,2,2-trifluoroethanol) yielding the highest product yields (ranging from 47% to 93%) under mild conditions .

Table 1: Synthesis Conditions and Yields

SolventYield (%)
Ethanol93
TFE90
THF47
Methanol60

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 μg/mL, indicating potent activity .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that derivatives of pyrazole can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammatory diseases. One study highlighted a derivative with an IC50 value significantly lower than that of standard anti-inflammatory drugs like diclofenac, showcasing its potential as a therapeutic agent .

Case Studies

A notable case study involved the evaluation of various pyrazole derivatives, including this compound, for their antimicrobial and anti-inflammatory properties. The study utilized a range of assays to determine the efficacy of these compounds against bacterial strains and their ability to inhibit inflammatory pathways. Results indicated that the compound not only inhibited bacterial growth but also reduced inflammation markers in cell-based assays .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in microbial metabolism and inflammatory responses. The presence of the cyano group in its structure is thought to enhance its reactivity and binding affinity to target sites within these pathways .

Q & A

Q. How can the synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile be optimized for higher yields?

Methodological Answer:

  • Catalyst Selection : Use guar gum as a biocatalyst for eco-friendly synthesis, which has been shown to improve reaction efficiency in pyrazole derivatives .
  • Reaction Conditions : Optimize temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or ethanol) to enhance cyclization and nitrile group stability.
  • Precursor Design : Start with 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile for subsequent aldol condensation or multicomponent reactions (MCRs) to introduce functional groups .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Analyze aromatic proton splitting patterns (δ 6.09–7.59 ppm) and nitrile carbon signals (δ ~110–120 ppm) .
  • HSQC/HMBC NMR : Use heteronuclear correlations to confirm connectivity between the pyrazole ring, fluorophenyl group, and nitrile moiety .
  • IR Spectroscopy : Identify the nitrile stretch at ~2296 cm⁻¹ and aromatic C=C vibrations at ~1616 cm⁻¹ .

Q. How should researchers evaluate the preliminary biological activity of this compound?

Methodological Answer:

  • Antiviral Assays : Test against tobacco mosaic virus (TMV) using leaf-disk methods, as structurally similar pyrazole-azomethine hybrids show potent activity .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
  • Dose-Response Studies : Establish IC₅₀ values for quantitative comparison with analogs (e.g., 5-amino derivatives) .

Advanced Research Questions

Q. How can reaction mechanisms for multicomponent reactions (MCRs) involving this compound be elucidated?

Methodological Answer:

  • Kinetic Studies : Monitor intermediates via in situ NMR or LC-MS to identify rate-determining steps in MCRs (e.g., with benzaldehyde and malononitrile) .
  • Computational Modeling : Use DFT calculations to map energy barriers for cyclization steps involving the nitrile group .
  • Isotopic Labeling : Track carbon/nitrogen flow using ¹³C/¹⁵N-labeled precursors to confirm reaction pathways .

Q. How can researchers resolve contradictions in reported melting points or spectral data for derivatives?

Methodological Answer:

  • Purity Assessment : Use HPLC (>95% purity) to rule out impurities affecting physical properties .
  • Crystallography : Solve single-crystal structures (e.g., via SHELX programs) to validate molecular geometry and intermolecular interactions .
  • Reproducibility Checks : Compare synthetic protocols (e.g., solvent, catalyst) to identify variables causing discrepancies .

Q. What computational approaches are suitable for predicting the reactivity of this compound in drug design?

Methodological Answer:

  • Molecular Docking : Screen against target proteins (e.g., DHFR or DNA gyrase) using PyRx or AutoDock to prioritize analogs .
  • QSAR Modeling : Corporate Hammett constants (σ) of substituents (e.g., fluoro vs. methoxy) to predict bioactivity trends .
  • ADMET Prediction : Use SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., CYP450 inhibition) .

Q. How can researchers design analogs to enhance antiproliferative activity while minimizing toxicity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the nitrile group with carboxamide or trifluoromethyl groups to modulate solubility and target binding .
  • Scaffold Hybridization : Fuse with triazole or pyrimidine rings to exploit synergistic effects (e.g., via Huisgen cycloaddition) .
  • Toxicity Profiling : Use zebrafish models or Ames tests to assess genotoxicity of novel analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

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